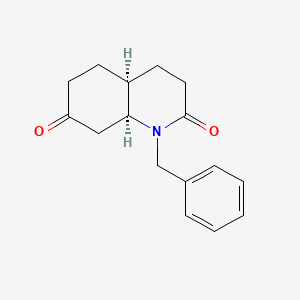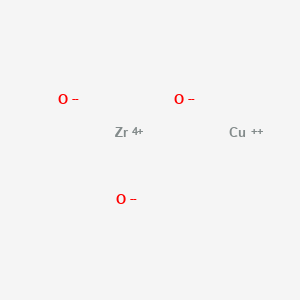
Cholest-5-en-3-yl carbonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-yl carbonofluoridate is a chemical compound with the molecular formula C28H45FO2 It is a derivative of cholesterol, specifically modified to include a carbonofluoridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert the carbonofluoridate group to other functional groups.
Substitution: The carbonofluoridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine-containing groups into molecules.
Biology: The compound is studied for its potential effects on biological membranes and its role in modulating membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Wirkmechanismus
The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-5-en-3-yl acetate: Similar in structure but with an acetate group instead of a carbonofluoridate group.
Cholest-5-en-3-yl trifluoroacetate: Contains a trifluoroacetate group, providing different chemical properties and reactivity.
Cholest-5-en-3-yl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate: A highly fluorinated derivative with unique thermophysical properties.
Uniqueness
Cholest-5-en-3-yl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications. Its ability to interact with lipid membranes also sets it apart from other similar compounds, providing unique opportunities for studying membrane dynamics and developing new materials .
Eigenschaften
CAS-Nummer |
65928-85-0 |
|---|---|
Molekularformel |
C28H45FO2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate |
InChI |
InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
InChI-Schlüssel |
VHEUYXQCGHLVPE-JDTILAPWSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)





![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)






